Water Solubility: 2-Oxa-BCH Core Delivers 6- to >10-Fold Improvement Over Parent ortho-Phenyl Ring in Validated Agrochemical Scaffolds
In a direct head-to-head comparison, replacement of the ortho-substituted phenyl ring in the marketed fungicide fluxapyroxad with the 2-oxabicyclo[2.1.1]hexane core (compound 29) increased aqueous solubility sixfold, from 25 µM to 155 µM. The analogous replacement in boscalid increased solubility more than tenfold, from 11 µM to 152 µM [1]. Critically, the corresponding carbocyclic bicyclo[2.1.1]hexane replacement (compound 28 for fluxapyroxad, 30 for boscalid) produced only marginal improvements (34 µM and 17 µM, respectively), demonstrating that the endocyclic oxygen atom is the dominant driver of the solubility gain, not merely saturation of the ring [1].
| Evidence Dimension | Aqueous solubility (thermodynamic solubility, µM) |
|---|---|
| Target Compound Data | 2-oxa-BCH-fluxapyroxad analog (29): 155 µM; 2-oxa-BCH-boscalid analog (31): 152 µM |
| Comparator Or Baseline | Fluxapyroxad (parent): 25 µM; Carbocyclic BCH-fluxapyroxad (28): 34 µM; Boscalid (parent): 11 µM; Carbocyclic BCH-boscalid (30): 17 µM |
| Quantified Difference | 6.2-fold (fluxapyroxad); 13.8-fold (boscalid) vs. parent; 4.6-fold and 8.9-fold vs. carbocyclic BCH analog, respectively |
| Conditions | Thermodynamic solubility assay in aqueous buffer; data from Nature Chemistry 2023, Fig. 3a–b |
Why This Matters
When procuring building blocks for lead optimization, the 2-oxa-BCH scaffold is the only variant in this comparison that delivers a therapeutically meaningful solubility improvement; the carbocyclic analog does not.
- [1] Denisenko, A., Garbuz, P., Voloshchuk, N.M. et al. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nat. Chem. 15, 1155–1163 (2023). DOI: 10.1038/s41557-023-01222-0 View Source
